Hydroxyfinasteride glucuronide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1196787-38-8 |
|---|---|
Molecular Formula |
C29H44N2O9 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H44N2O9/c1-27(2,13-39-26-22(35)20(33)21(34)23(40-26)25(37)38)31-24(36)17-7-6-15-14-5-8-18-29(4,12-10-19(32)30-18)16(14)9-11-28(15,17)3/h10,12,14-18,20-23,26,33-35H,5-9,11,13H2,1-4H3,(H,30,32)(H,31,36)(H,37,38)/t14-,15-,16-,17+,18+,20-,21-,22+,23-,26+,28-,29+/m0/s1 |
InChI Key |
UWPZOBPHWVTPQC-NKLUJKGGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)COC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5C3(C=CC(=O)N5)C |
Origin of Product |
United States |
Enzymatic Pathways and Mechanistic Aspects of Hydroxyfinasteride Glucuronide Formation
Precursor Hydroxylation: Role of Cytochrome P450 Enzymes in Hydroxyfinasteride Generation
The initial and rate-limiting step in the formation of hydroxyfinasteride glucuronide is the Phase I metabolic hydroxylation of the parent compound, finasteride (B1672673). This biotransformation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are critical for the metabolism of a vast array of xenobiotics and endogenous compounds.
Identification of Specific CYP Isoforms Involved in Finasteride Hydroxylation
Extensive in vitro studies using human liver microsomes and recombinant human CYP isozymes have been conducted to pinpoint the specific enzymes responsible for finasteride's oxidative metabolism. Research has conclusively identified CYP3A4 as the principal isoform catalyzing the hydroxylation of finasteride. nih.govnih.gov
In these studies, the formation of the primary oxidative metabolite, ω-hydroxyfinasteride (hydroxylation at the t-butyl group), was monitored. The involvement of CYP3A4 was confirmed through multiple lines of evidence:
Recombinant Enzyme Assays: Only microsomes containing recombinant CYP3A4 were capable of generating ω-hydroxyfinasteride from the finasteride substrate. nih.gov Other major CYP isoforms, including CYP1A1, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1, showed no capacity to produce this metabolite. nih.gov
Selective Inhibition: The use of CYP isoform-selective chemical inhibitors demonstrated that gestodene, a mechanism-based inhibitor of CYP3A enzymes, caused a concentration-dependent inhibition of finasteride's oxidative metabolism. nih.gov Conversely, inhibitors selective for other CYP isozymes had minimal to no effect on the reaction. nih.gov
These findings establish that CYP3A4 is the major enzyme responsible for the initial biotransformation of finasteride into its hydroxylated precursor, ω-hydroxyfinasteride.
Reaction Mechanisms of Hydroxylation Catalysis
The hydroxylation of finasteride by CYP3A4 follows the general catalytic cycle characteristic of P450 monooxygenases. This complex process involves the activation of molecular oxygen to facilitate the insertion of one oxygen atom into the substrate.
The key mechanistic steps are:
Substrate Binding: Finasteride binds to the active site of the ferric (Fe³⁺) form of CYP3A4.
Electron Transfer: The enzyme-substrate complex receives an electron from NADPH-cytochrome P450 reductase, reducing the heme iron to the ferrous (Fe²⁺) state.
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.
Second Electron Transfer: A second electron is transferred, typically from NADPH-cytochrome P450 reductase or cytochrome b5, to form a ferric-peroxy anion species.
Oxygen-Oxygen Bond Cleavage: Protonation of the peroxy intermediate leads to the heterolytic cleavage of the O-O bond, releasing a water molecule and forming a highly reactive ferryl-oxo intermediate (formally FeO³⁺), often referred to as Compound I. nih.gov
Hydrogen Abstraction and Rebound: This potent oxidizing species abstracts a hydrogen atom from the t-butyl group of finasteride, creating a substrate radical and a hydroxo-iron intermediate. This is followed by a rapid, "rebound" of the hydroxyl group to the radical center, resulting in the formation of ω-hydroxyfinasteride. nih.gov
This intricate, enzyme-catalyzed reaction efficiently converts the lipophilic finasteride molecule into a more polar, hydroxylated metabolite, priming it for subsequent Phase II conjugation reactions.
Glucuronidation: Contribution of UDP-Glucuronosyltransferases (UGTs) to this compound Synthesis
Following hydroxylation, the newly formed ω-hydroxyfinasteride undergoes Phase II metabolism, primarily through glucuronidation. This conjugation reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which attach a hydrophilic glucuronic acid moiety to the metabolite, greatly increasing its water solubility and facilitating its excretion from the body. nih.gov
Identification of Key UGT Isoforms Catalyzing Glucuronidation of Hydroxyfinasteride
In vitro studies utilizing specific human UGT isoforms have identified UGT1A4 as a key enzyme responsible for the glucuronidation of ω-hydroxyfinasteride. nih.govresearchgate.net Experiments have shown that UGT1A4 can effectively catalyze the conjugation of the hydroxyl group on ω-hydroxyfinasteride to form the corresponding glucuronide. nih.govresearchgate.net While UGT1A4 has been identified as a primary catalyst, the scientific literature also suggests that further studies are necessary to fully characterize the complete profile of UGT enzymes that may be involved in the glucuronidation of finasteride metabolites. nih.gov
Substrate Specificity and Kinetic Parameters of UGT-Mediated Glucuronidation
The substrate specificity of UGT enzymes is broad and often overlapping. UGT1A4, for instance, is known to catalyze the glucuronidation of a variety of substrates, particularly those with amine functional groups, but also phenols and hydroxyl groups. genesight.com
To provide context for the general catalytic capacity of UGT1A4, the following table presents kinetic parameters for other known substrates of this enzyme.
| Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Kinetic Model | Source |
| Trifluoperazine | - | - | - | manchester.ac.uk |
| 25-hydroxyvitamin D₃ | 19.1 ± 1.19 | 4.09 ± 0.13 | Michaelis-Menten | researchgate.net |
| 20(S)-Protopanaxadiol | 18.49 ± 1.85 (S₅₀) | 0.31 ± 0.01 (nmol/min/mg) | Hill (Sigmoidal) | nih.gov |
| Dihydrotestosterone | 25.1 ± 3.8 | 21.3 ± 1.1 | Michaelis-Menten | nih.gov |
| Tamoxifen | 2.0 ± 0.51 | - | Substrate Inhibition | nih.gov |
This table illustrates the range of kinetic behaviors of UGT1A4 with various substrates. Kₘ represents the substrate concentration at half-maximal velocity, indicating binding affinity (a lower Kₘ suggests higher affinity). Vₘₐₓ represents the maximum rate of the reaction. S₅₀ is analogous to Kₘ for sigmoidal kinetics.
Molecular Mechanisms of UGT-Catalyzed Glucuronide Conjugation
The formation of this compound is a bi-substrate reaction that involves the transfer of a glucuronic acid moiety from a high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the hydroxyl group of ω-hydroxyfinasteride. nih.govresearchgate.net
The catalytic process within the active site of UGT1A4 proceeds via a direct, Sₙ2-like nucleophilic substitution mechanism. researchgate.net The key steps are:
Cofactor and Substrate Binding: Both UDPGA and ω-hydroxyfinasteride bind to the active site of the UGT enzyme. The enzyme is an integral membrane protein of the endoplasmic reticulum. researchgate.net
Nucleophilic Attack: The hydroxyl group on ω-hydroxyfinasteride acts as a nucleophile. A basic amino acid residue within the enzyme's active site is thought to abstract a proton from this hydroxyl group, increasing its nucleophilicity.
Glycosidic Bond Formation: The activated hydroxyl group attacks the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. This leads to the formation of a new β-D-glycosidic bond between ω-hydroxyfinasteride and glucuronic acid.
Inversion of Stereochemistry: The Sₙ2 mechanism results in an inversion of the stereochemistry at the C1 carbon of the glucuronic acid, changing from an α-configuration in UDPGA to a β-configuration in the final glucuronide product. researchgate.net
Product Release: The enzyme releases the newly synthesized this compound and the UDP co-product. researchgate.net
The proper orientation of the substrate's hydroxyl group toward the UDPGA cofactor within the enzyme is a critical determinant for the conjugation reaction to occur successfully. oup.com This reaction transforms the metabolite into a highly polar, water-soluble, and generally inactive conjugate that is readily eliminated from the body.
Sequential Nature of Finasteride Metabolism to this compound
The conversion of finasteride to this compound is not a single event but a sequential, two-phase process typical for the metabolism of many xenobiotics. nih.govexcelmale.comsci-hub.box This process ensures the transformation of the lipophilic finasteride molecule into a more hydrophilic conjugate that can be readily eliminated from the body.
Phase I Metabolism: Hydroxylation
The initial step in this pathway is a Phase I oxidation reaction. nih.gov Specifically, finasteride undergoes hydroxylation of its t-butyl group, a reaction that introduces a hydroxyl (-OH) group into the molecule. nih.govsci-hub.boxresearchgate.net This creates an intermediate metabolite known as ω-hydroxyfinasteride. nih.govdrugbank.com This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with research identifying CYP3A4 as the major enzyme responsible for this biotransformation. nih.govdrugbank.comnih.gov The introduction of the hydroxyl group serves as a crucial preparatory step, creating a site for the subsequent Phase II conjugation reaction.
Phase II Metabolism: Glucuronidation
Following hydroxylation, the newly formed ω-hydroxyfinasteride undergoes a Phase II conjugation reaction known as glucuronidation. nih.govexcelmale.com In this step, a molecule of glucuronic acid (derived from UDP-glucuronic acid) is transferred to the hydroxyl group of ω-hydroxyfinasteride. nih.gov This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov Specifically, the UGT1A4 isoform has been identified as being involved in the glucuronidation of ω-hydroxyfinasteride. nih.gov The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the metabolite, resulting in the final product, this compound. researchgate.net This end product is then readily excreted from the body, primarily through bile and urine. nih.govresearchgate.net
The table below summarizes the sequential steps in the formation of this compound.
| Metabolic Phase | Reaction | Parent Compound | Key Enzyme | Resulting Metabolite |
| Phase I | Hydroxylation | Finasteride | Cytochrome P450 3A4 (CYP3A4) nih.govdrugbank.comnih.gov | ω-hydroxyfinasteride nih.gov |
| Phase II | Glucuronidation | ω-hydroxyfinasteride | UDP-glucuronosyltransferase 1A4 (UGT1A4) nih.gov | This compound |
Intracellular Localization of Enzymes Involved in this compound Formation
The enzymes responsible for the sequential metabolism of finasteride to this compound have specific localizations within the cell, primarily in tissues with high metabolic activity such as the liver. sci-hub.boxdrugbank.compropeciahelp.com
Cytochrome P450 3A4 (CYP3A4)
The CYP450 enzymes, including the critical CYP3A4 isoform, are predominantly membrane-bound proteins. They are primarily located in the smooth endoplasmic reticulum of cells. nih.gov While the highest concentration of CYP3A4 is found in hepatocytes (liver cells), it is also present in other tissues, including the cells of the small intestine. diva-portal.org This localization within the endoplasmic reticulum places the enzyme in close proximity to the cellular machinery required for its function, including the transport of lipophilic substrates like finasteride.
UDP-glucuronosyltransferases (UGTs)
Similar to the CYP enzymes, the UGT enzyme superfamily, including the UGT1A4 isoform, are also integral membrane proteins. nih.gov They are primarily bound to the membrane of the endoplasmic reticulum. nih.gov The active site of UGT enzymes faces the lumen (the inner space) of the endoplasmic reticulum. This compartmentalization is crucial for the process of glucuronidation, as it allows the newly synthesized, more water-soluble glucuronide conjugates to be segregated and prepared for transport out of the cell. UGTs are most abundantly expressed in the liver but are also found in various other tissues, including the intestine, kidneys, and colon. nih.govxenotech.com
The table below details the intracellular location of the key enzymes in this metabolic pathway.
| Enzyme | Primary Function | Primary Tissue Location | Intracellular Localization |
| Cytochrome P450 3A4 (CYP3A4) | Phase I Hydroxylation of Finasteride | Liver, Intestine diva-portal.org | Endoplasmic Reticulum nih.gov |
| UDP-glucuronosyltransferase 1A4 (UGT1A4) | Phase II Glucuronidation of ω-hydroxyfinasteride | Liver, Intestine, Kidney nih.govxenotech.com | Endoplasmic Reticulum nih.gov |
Advanced Analytical Methodologies for Hydroxyfinasteride Glucuronide Quantification and Characterization
Chromatographic Techniques for Hydroxyfinasteride Glucuronide Separation
Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the target analyte from a complex mixture of endogenous and exogenous compounds. The physicochemical properties of this compound, particularly its increased polarity due to the glucuronic acid moiety, dictate the choice of chromatographic technique.
Liquid Chromatography (LC) Applications in Metabolite Analysis
Liquid chromatography (LC), especially when coupled with mass spectrometry, is the cornerstone for the analysis of drug metabolites like this compound. nih.gov Its versatility allows for the separation of a wide range of compounds from various biological samples. nih.gov
Reversed-Phase Liquid Chromatography (RPLC): RPLC is a widely used technique for the analysis of drug metabolites. researchgate.net For glucuronides, which are significantly more polar than their parent aglycones, retention on traditional C18 columns can be challenging, often leading to elution near the solvent front where matrix effects can be most pronounced. scispace.comsigmaaldrich.com To overcome this, method development often involves optimizing the mobile phase composition, typically using mixtures of water and organic solvents like acetonitrile or methanol with acidic modifiers such as formic or acetic acid to ensure proper ionization and peak shape. scispace.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents an alternative and often advantageous approach for highly polar compounds like glucuronides. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. scispace.com This setup allows for enhanced retention of polar analytes, effectively separating them from less polar matrix components. scispace.com Compared to RPLC, HILIC can offer better peak shapes and improved separation for isomers of polar compounds. researchgate.net
Studies on finasteride (B1672673) metabolism have successfully employed liquid chromatography coupled to mass spectrometry to identify an intact this compound in human bile and urine, demonstrating the suitability of LC-based methods for its analysis. nih.govbohrium.com
Considerations for Gas Chromatography (GC) if applicable to derivatized forms
Gas chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like glucuronide conjugates. sigmaaldrich.com The high polarity and molecular weight of this compound make it incompatible with GC without significant chemical modification.
For GC analysis to be feasible, a two-step process is typically required:
Hydrolysis: The glucuronic acid moiety is cleaved from the hydroxyfinasteride molecule, usually through enzymatic hydrolysis with β-glucuronidase. This process reverts the metabolite to its parent aglycone (hydroxyfinasteride). sigmaaldrich.com
Derivatization: The resulting hydroxyfinasteride, along with other functional groups, would then need to be derivatized to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com
This indirect approach is more complex and can introduce variability, making LC the preferred method for the direct analysis of intact glucuronide conjugates. scispace.com
Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of drug metabolites, offering unparalleled sensitivity and selectivity for both identifying and quantifying compounds. rfi.ac.uk When coupled with liquid chromatography, it provides a powerful platform for metabolic studies. taylorandfrancis.com
Tandem Mass Spectrometry (MS/MS) in Metabolite Identification
Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural confirmation and quantification of metabolites in complex biological matrices. researchgate.net In an MS/MS experiment, the precursor ion (the ion corresponding to the intact this compound molecule) is selected and then fragmented to produce a series of characteristic product ions. This fragmentation pattern serves as a molecular fingerprint for confident identification.
For glucuronide conjugates, a common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da). The resulting product ion corresponds to the protonated aglycone (hydroxyfinasteride). nih.gov This characteristic neutral loss is often used in "neutral loss scanning" experiments to selectively screen for potential glucuronide metabolites within a sample. ufz.de Research has utilized liquid chromatography coupled with triple quadrupole or ion trap mass spectrometers to successfully identify this compound in biological samples. nih.govbohrium.comresearchgate.net These studies rely on the specific fragmentation patterns to confirm the identity of the metabolite. nih.govbohrium.com
Table 1: Common MS/MS Fragmentation Patterns for Glucuronide Conjugates
| Precursor Ion | Characteristic Neutral Loss | Product Ion | Significance |
|---|---|---|---|
| [M+H]⁺ | 176 Da (C₆H₈O₆) | [Aglycone+H]⁺ | Confirms the presence of the glucuronic acid moiety. |
| [M-H]⁻ | - | m/z 175 | Characteristic fragment from the glucuronate portion. nih.gov |
| [M-H]⁻ | - | m/z 113 | Secondary fragment from the glucuronate portion. nih.gov |
High-Resolution Mass Spectrometry (HRMS) in Metabolic Profiling
High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This capability is invaluable in metabolic profiling and the identification of unknown metabolites.
The key advantages of HRMS in analyzing metabolites like this compound include:
Unambiguous Elemental Formula Determination: The high mass accuracy allows for the confident determination of the elemental composition of the parent ion and its fragments, which is crucial for identifying novel or unexpected metabolites. nih.govbohrium.com
Enhanced Selectivity: HRMS can distinguish between ions with very similar nominal masses (isobars), reducing interferences from matrix components and improving the quality of the data. nih.gov
Non-Targeted Analysis: HRMS enables non-targeted data acquisition, where full-scan data for all ions in a sample are collected. This allows for retrospective data mining to identify metabolites without prior knowledge of their structure. nih.gov
This approach facilitates a comprehensive understanding of the metabolic fate of finasteride by creating a detailed profile of all related compounds in a biological sample.
Isotope-Labeled Internal Standards for Absolute Quantification
For accurate and precise quantification of this compound in biological samples, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in LC-MS/MS bioanalysis. nih.gov A SIL IS is a version of the analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes. researchgate.net
The ideal internal standard for quantifying this compound would be ¹³C- or ¹⁵N-labeled this compound. This IS is chemically identical to the analyte and will therefore have nearly identical chromatographic retention times and ionization efficiencies. researchgate.net
Benefits of using a SIL IS:
Correction for Matrix Effects: It effectively compensates for variations in signal intensity caused by ion suppression or enhancement from co-eluting matrix components. nih.gov
Compensation for Sample Preparation Variability: It accounts for any analyte loss during sample extraction and processing steps. nih.gov
Improved Accuracy and Precision: The use of a SIL IS significantly enhances the robustness, precision, and accuracy of the quantitative method. nih.gov
The response of the analyte is normalized to the response of the known concentration of the SIL IS, allowing for reliable absolute quantification even in complex and variable biological matrices. youtube.com
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Separation & Quantification | High sensitivity and selectivity; suitable for direct analysis of intact metabolite. researchgate.net | Potential for matrix effects; requires authentic standards for absolute quantification. researchgate.net |
| GC-MS | Indirect Analysis | High chromatographic resolution. | Requires hydrolysis and derivatization; not suitable for intact analysis. sigmaaldrich.com |
| HRMS | Structural Elucidation & Profiling | High mass accuracy for formula determination; enables non-targeted analysis. nih.gov | Higher instrument cost; data processing can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for the unambiguous structural elucidation of metabolites, including this compound. hyphadiscovery.comresearchgate.net While techniques like mass spectrometry provide critical information regarding molecular weight and fragmentation, NMR offers detailed insight into the precise arrangement of atoms and the stereochemistry of a molecule. hyphadiscovery.comresearchgate.net The structural confirmation of a drug conjugate like this compound is crucial for understanding its metabolic pathway and ensuring accurate identification in various biological matrices.
The process of structural elucidation by NMR involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. researchgate.net For a molecule such as this compound, this would typically involve:
¹H NMR: This experiment identifies the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons on the finasteride core would be compared to those of the parent drug, with expected variations around the site of hydroxylation. nih.govnih.gov Additional signals corresponding to the glucuronic acid moiety would also be present. nih.gov
¹³C NMR: This provides information on the carbon skeleton of the molecule. nih.govresearchgate.net Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the molecular framework.
2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for assembling the complete molecular structure.
Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings through bonds, helping to piece together fragments of the molecule. hyphadiscovery.com
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons. hyphadiscovery.com
Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. hyphadiscovery.com This is particularly vital for connecting different molecular fragments and, critically for this compound, for confirming the exact site of glycosidic bond linkage between the hydroxyfinasteride and the glucuronic acid moieties. hyphadiscovery.com
While the use of NMR for confirming the structure of finasteride and its synthetic conjugates has been documented, specific, publicly available ¹H and ¹³C NMR spectral data for this compound are not detailed in readily accessible literature. nih.govresearchgate.net However, the methodology remains the gold standard. In practice, after a metabolite is isolated and purified from a biological matrix (like urine or bile), NMR analysis provides the definitive structural evidence that can correct or confirm structures tentatively assigned by other methods like LC-MS/MS. hyphadiscovery.comnih.gov
Sample Preparation Strategies for this compound Analysis
Effective sample preparation is a critical prerequisite for the accurate quantification and characterization of this compound in biological matrices such as urine or plasma. The primary goals are to isolate the analyte from interfering endogenous components, reduce matrix effects, and concentrate the analyte to a level suitable for detection. scispace.com
Liquid-Liquid Extraction (LLE) is a conventional method used for the extraction of finasteride and its metabolites from plasma and other biological fluids. nih.govnih.gov The technique operates on the principle of partitioning the analyte between two immiscible liquid phases. For finasteride and its metabolites, an organic solvent is used to extract the compounds from the aqueous biological sample. nih.govnih.gov To enhance the extraction of glucuronides, which are highly polar, pH adjustment of the aqueous phase is often necessary to suppress the ionization of the glucuronic acid's carboxylic group. scispace.com
Solid-Phase Extraction (SPE) is another widely used technique that offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. mdpi.com This method involves passing the liquid sample through a solid sorbent material packed in a cartridge or plate. mdpi.com The analyte is retained on the sorbent while matrix components are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. mdpi.com For polar metabolites like glucuronides, mixed-mode or polymeric sorbents are often employed to achieve effective retention and subsequent elution. mdpi.com
| Technique | Matrix | Typical Solvents/Sorbents | Key Parameters | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Hexane-isoamyl alcohol, Ethyl acetate, Chloroform | pH adjustment of the aqueous phase; Solvent polarity and ratio; Vortex and centrifugation time. | nih.govnih.govnih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Urine, Hair | Mixed-mode or polymeric cartridges (e.g., Panthera Deluxe SPE) | Sorbent conditioning, sample loading, wash steps (e.g., water, methanol), and elution solvent (e.g., methanol). | mdpi.commdpi.comchromatographyonline.com |
In many analytical contexts, particularly in doping control and toxicology, the focus is on quantifying the parent aglycone (hydroxyfinasteride) after cleavage from its glucuronide conjugate. researchgate.netnih.govsigmaaldrich.com This is achieved through enzymatic hydrolysis using β-glucuronidase. sigmaaldrich.comcovachem.com This enzyme specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the metabolite, releasing the parent hydroxyfinasteride. covachem.com Analyzing the aglycone can be advantageous as it simplifies chromatography and often improves sensitivity in mass spectrometry. scispace.comcovachem.com
The hydrolysis procedure involves incubating the biological sample (e.g., urine) with a solution of β-glucuronidase under optimized conditions. sigmaaldrich.comsigmaaldrich.com The efficiency of the hydrolysis can be influenced by several factors, including the source of the enzyme, pH, temperature, and incubation time. sigmaaldrich.comuit.nokurabiotech.com Recombinant and E. coli-derived enzymes are often preferred for their high purity and efficiency, sometimes allowing for complete hydrolysis in shorter times and at lower temperatures compared to enzymes from other sources like mollusks (Helix pomatia). sigmaaldrich.comnih.govhubspotusercontent-na1.net Following hydrolysis, the sample typically undergoes an extraction step (LLE or SPE) to purify the released hydroxyfinasteride before instrumental analysis. mdpi.comresearchgate.net
| Parameter | Typical Conditions | Rationale | Reference |
|---|---|---|---|
| Enzyme Source | Recombinant, Escherichia coli (E. coli), Helix pomatia, Patella vulgata (Limpet) | Different sources have varying optimal conditions, purity, and efficiency for specific substrates. Recombinant enzymes often offer faster reaction times. | sigmaaldrich.comsigmaaldrich.comnih.gov |
| pH | 4.5 - 6.8 | Each enzyme has an optimal pH range for maximum catalytic activity. Acetate or phosphate buffers are commonly used. | mdpi.comsigmaaldrich.comkurabiotech.com |
| Temperature | Room Temperature to 68°C | Higher temperatures can increase reaction rates, but excessive heat can denature the enzyme. Recombinant enzymes may work efficiently at room temperature. | chromatographyonline.comsigmaaldrich.comnih.govhubspotusercontent-na1.net |
| Incubation Time | 5 minutes to 24 hours | Time required for complete hydrolysis depends on enzyme source, concentration, temperature, and the specific glucuronide conjugate. | sigmaaldrich.comnih.gov |
Preclinical and Mechanistic Investigations of Hydroxyfinasteride Glucuronide Disposition
In Vitro Studies of Hydroxyfinasteride Glucuronide Formation
In vitro methodologies are fundamental in elucidating the specific enzymes and cellular systems responsible for the generation of drug metabolites. fda.gov For this compound, these studies have been instrumental in identifying the sequential enzymatic reactions leading to its formation.
The liver is the primary site of finasteride (B1672673) metabolism. drugbank.comnih.govdroracle.ai Investigations utilizing human liver subcellular fractions, such as microsomes and S9 fractions, have been pivotal in recreating the metabolic environment. bohrium.com The initial step in the formation of the precursor to this compound is an oxidation reaction. Finasteride is first metabolized to ω-hydroxyfinasteride by Phase I enzymes located in the endoplasmic reticulum of liver cells. nih.gov This hydroxylation is a prerequisite for the subsequent Phase II conjugation.
Incubations of finasteride and its primary metabolite, ω-hydroxyfinasteride, with human liver microsomes in the presence of necessary cofactors have been used to identify subsequent metabolites. bohrium.com These systems confirmed the formation of a glucuronide conjugate, indicating that the enzymes responsible for this reaction are present and active in the microsomal fraction. bohrium.com The process of glucuronidation involves the transfer of glucuronic acid to the substrate, which increases its polarity and facilitates its excretion via urine or bile. nih.gov
To pinpoint the specific enzymes responsible for finasteride's metabolic pathway, researchers utilize recombinant enzyme systems. These systems express single human enzymes, allowing for the unambiguous identification of their catalytic activity towards a specific substrate.
Phase I Metabolism: Studies have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme mediating the initial Phase I metabolism of finasteride into its hydroxylated metabolite, ω-hydroxyfinasteride. nih.govdrugbank.comdiva-portal.org CYP3A4 is a highly abundant enzyme in the human liver and intestine and is responsible for the metabolism of a vast number of drugs. nih.govgenomind.com
Phase II Metabolism: The subsequent glucuronidation of ω-hydroxyfinasteride is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov By testing a panel of twelve different UGTs, studies have shown that UGT1A4 selectively catalyzes the formation of the ω-hydroxyfinasteride glucuronide. nih.govbohrium.comdiva-portal.org Another finasteride metabolite, finasteride-ω-oic acid, is glucuronidated by UGT1A3. nih.govbohrium.com This enzymatic specificity is crucial for understanding potential drug-drug interactions and interindividual variability in metabolism. ebmconsult.com
| Metabolic Step | Precursor Compound | Resulting Metabolite | Primary Enzyme Involved | Enzyme Family |
|---|---|---|---|---|
| Phase I Oxidation | Finasteride | ω-Hydroxyfinasteride | CYP3A4 | Cytochrome P450 |
| Phase II Glucuronidation | ω-Hydroxyfinasteride | This compound | UGT1A4 | UDP-glucuronosyltransferase |
In Vivo Disposition and Excretion Studies in Preclinical Models
In vivo studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. ijrpc.combiotechfarm.co.il These studies bridge the gap between in vitro findings and clinical outcomes in humans. semanticscholar.org
The selection of an appropriate animal model for pharmacokinetic research is based on similarities in metabolic pathways to humans. semanticscholar.org For finasteride, preclinical studies have been conducted in various species, including rats and dogs, to assess its activity and disposition. hres.ca An ideal animal model for studying the disposition of this compound would exhibit similar activity of the key metabolizing enzymes, CYP3A4 and UGT1A4, to that observed in humans. This ensures that the metabolic profile generated in the animal model is qualitatively and quantitatively representative of human metabolism, allowing for more accurate extrapolation of the data. semanticscholar.org
Pharmacokinetic studies in animals characterize the fate of a drug and its metabolites over time. europa.eu Following the administration of finasteride to preclinical models, the parent drug undergoes extensive hepatic metabolism. nih.gov The resulting metabolites, including this compound, are then eliminated from the body.
| Parameter | Finding | Reference |
|---|---|---|
| Primary Route of Metabolism | Extensive hepatic oxidation and conjugation | drugbank.comnih.gov |
| Excretion Route (Total Radioactivity) | Urine (~39%) and Feces (~57%) | nih.gov |
| Key Phase I Metabolite | ω-Hydroxyfinasteride | nih.govnih.gov |
| Key Phase II Metabolite Identified In Vivo | This compound | bohrium.com |
| Elimination Pathway for Glucuronides | Bile and Urine | nih.gov |
Tissue Distribution Studies of this compound in Animal Models
Direct studies quantifying the tissue distribution of this compound in animal models have not been extensively reported in the available literature. However, insights can be drawn from the distribution of the parent compound, finasteride, in rats. Following oral administration, finasteride distributes to various tissues, with notable concentrations found in the target organ (prostate) as well as in organs involved in metabolism and excretion like the liver and kidneys nih.govnih.gov.
A study investigating the effect of finasteride particle size on tissue distribution in rats provided data on the concentration of the parent drug in several key organs. While this data pertains to finasteride itself, it provides a foundational understanding of the compound's access to different tissues nih.govresearchgate.net.
Table 1: Tissue Distribution of Finasteride in Rats Following Oral Administration (Note: This table represents the distribution of the parent drug, finasteride, not its glucuronide metabolite. Data is illustrative and compiled from findings on different formulations.)
| Tissue | Observed Presence of Finasteride | Reference |
|---|---|---|
| Prostate | Present | nih.govresearchgate.net |
| Liver | Present | nih.govresearchgate.net |
| Spleen | Present | nih.govresearchgate.net |
| Kidney | Present | nih.govresearchgate.net |
| Lung | Present | nih.govresearchgate.net |
| Testis | Present | nih.govresearchgate.net |
The distribution profile of this compound is expected to differ significantly from that of finasteride. Glucuronide metabolites are generally more water-soluble and larger molecules, which limits their ability to passively diffuse across cell membranes. Consequently, their disposition is heavily reliant on transport proteins. It is hypothesized that this compound would be found in higher concentrations in the liver, where it is formed, and in excretory organs like the kidneys and in the bile, with lower penetration into tissues like the brain or adipose tissue compared to the parent drug.
Investigation of Transporters Involved in this compound Disposition (e.g., efflux transporters)
While specific transporters for this compound have not been definitively identified, the disposition of glucuronidated metabolites is well-characterized to be mediated by various uptake and efflux transporters frontiersin.org. The formation of this compound occurs primarily in the liver and intestine, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes nih.gov. Once formed within the cell, these hydrophilic conjugates require transporters to be eliminated from the body.
Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a crucial role in pumping glucuronide conjugates into the bile or back into the bloodstream for renal excretion. Key efflux transporters involved in the disposition of numerous glucuronide metabolites include Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP).
MRP2 (ABCC2): Primarily located on the apical membrane of hepatocytes, it mediates the biliary excretion of glucuronide conjugates.
MRP3 (ABCC3): Located on the basolateral membrane of hepatocytes, it transports glucuronides from the liver into the sinusoidal blood, facilitating their renal clearance.
BCRP (ABCG2): Found on the apical membrane of hepatocytes and enterocytes, it contributes to both biliary excretion and limitation of intestinal absorption of its substrates.
Given this established role, it is highly probable that the disposition of this compound is dependent on the coordinated action of these efflux transporters.
Table 2: Major Efflux Transporters for Drug Glucuronides and Their Location
| Transporter | Gene Family | Primary Location | Function in Glucuronide Disposition | Reference |
|---|---|---|---|---|
| MRP2 | ABCC2 | Hepatocyte (Apical), Kidney Tubules (Apical) | Biliary and Urinary Excretion | frontiersin.org |
| MRP3 | ABCC3 | Hepatocyte (Basolateral) | Efflux from Liver into Blood | frontiersin.org |
| BCRP | ABCG2 | Hepatocyte (Apical), Intestine (Apical), Blood-Brain Barrier | Biliary Excretion, Limits Absorption | frontiersin.org |
Comparative Metabolism of this compound Across Species
The metabolism of finasteride, leading to the formation of hydroxylated intermediates and their subsequent glucuronidation, exhibits species-specific differences. Understanding these variations is critical for extrapolating preclinical animal data to humans.
In humans , finasteride undergoes Phase I metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form metabolites such as ω-hydroxyfinasteride. This hydroxylated metabolite is then conjugated with glucuronic acid in a Phase II reaction catalyzed specifically by UGT1A4 nih.gov.
In rats , in vitro studies using hepatic microsomes have identified two major hydroxylated metabolites: ω-hydroxyfinasteride and 6α-hydroxyfinasteride nih.govnih.gov. The formation of these metabolites is dependent on age and sex and can be induced by different P450 inducers, suggesting the involvement of multiple CYP isoforms nih.gov. The subsequent glucuronidation of these metabolites has been confirmed, as a finasteride glucuronide was identified in rat bile diva-portal.org.
For dogs , indirect evidence of glucuronide formation has been reported through the hydrolysis of urine samples diva-portal.org. Studies in pigs have also involved the investigation of Phase I and II metabolites of finasteride semanticscholar.org.
These findings indicate that while hydroxylation and subsequent glucuronidation are common metabolic pathways for finasteride across species, the specific enzymes involved and the primary metabolites formed can vary. For instance, the identification of 6α-hydroxyfinasteride appears more prominent in rat studies, while human metabolism studies have focused on the glucuronidation of ω-hydroxyfinasteride by UGT1A4 nih.govnih.gov.
Table 3: Comparative Aspects of Finasteride Metabolism Leading to this compound
| Species | Key Hydroxylated Metabolites | Glucuronidating Enzyme (if identified) | Evidence of Glucuronidation | Reference |
|---|---|---|---|---|
| Human | ω-hydroxyfinasteride | UGT1A4 | Directly identified | nih.gov |
| Rat | ω-hydroxyfinasteride, 6α-hydroxyfinasteride | Not specified | Glucuronide identified in bile | nih.govnih.govdiva-portal.org |
| Dog | Not specified | Not specified | Indirect evidence from urine hydrolysis | diva-portal.org |
Compound Reference Table
Factors Influencing Hydroxyfinasteride Glucuronide Metabolism
Genetic Polymorphisms of Metabolizing Enzymes (CYPs, UGTs) Affecting Hydroxyfinasteride Glucuronide Formation
The production of this compound begins with the Phase I metabolism of finasteride (B1672673), which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net This enzyme hydroxylates finasteride to form ω-hydroxyfinasteride. nih.gov Subsequently, this intermediate undergoes Phase II metabolism, where the UDP-glucuronosyltransferase 1A4 (UGT1A4) enzyme conjugates it with glucuronic acid to form ω-hydroxyfinasteride glucuronide. nih.gov
Both CYP3A4 and UGT enzymes are known to be highly polymorphic. nih.govresearchgate.net Genetic variations in the genes encoding these enzymes can lead to altered enzyme activity, which in turn can affect the rate of finasteride metabolism and the formation of its glucuronidated metabolite. nih.govresearchgate.net For instance, genetic variability in CYP3A genes can account for up to 90% of the observed interindividual differences in enzyme activity. nih.gov While there is currently a lack of published literature directly investigating the effects of CYP3A4 and CYP3A5 genetic variations on finasteride metabolism specifically, the significant role of these enzymes suggests that such polymorphisms could have a considerable impact. nih.gov
Table 1: Key Enzymes in this compound Formation and the Potential Impact of Genetic Polymorphisms
| Metabolic Step | Enzyme | Metabolite Formed | Known Genetic Variability | Potential Impact on this compound Formation |
| Phase I Hydroxylation | Cytochrome P450 3A4 (CYP3A4) | ω-hydroxyfinasteride | High interindividual variability (up to 90%) due to genetic polymorphisms. nih.gov | Altered rate of formation of the precursor, ω-hydroxyfinasteride, directly affecting the substrate available for glucuronidation. |
| Phase II Glucuronidation | UDP-glucuronosyltransferase 1A4 (UGT1A4) | ω-hydroxyfinasteride glucuronide | Highly polymorphic, with variants known to alter enzyme activity (e.g., UGT1A42, UGT1A43). nih.govgenesight.com | Direct influence on the rate and extent of this compound formation, leading to interindividual differences in metabolite levels. |
Influence of Drug-Drug Interactions on this compound Production
The metabolic pathway leading to this compound is susceptible to modulation by co-administered drugs that can either induce or inhibit the key metabolizing enzymes, CYP3A4 and UGT1A4.
Enzyme induction is a process where a drug increases the synthesis of a specific enzyme, leading to an accelerated metabolism of other drugs (substrates) that are metabolized by the same enzyme. Inducers of CYP3A4 can potentially increase the rate of finasteride's conversion to ω-hydroxyfinasteride, thereby increasing the substrate available for UGT1A4 and potentially leading to higher levels of this compound. The U.S. Food and Drug Administration (FDA) lists several potent inducers of CYP3A4. mdpi.com Conversely, some studies suggest that high doses of finasteride may reduce the induction of CYP3A4, potentially limiting its own metabolism. nih.govresearchgate.net
Enzyme inhibition occurs when a drug binds to an enzyme and decreases its activity. This results in a slower metabolism of substrate drugs, leading to their accumulation. Inhibition of CYP3A4 would reduce the formation of ω-hydroxyfinasteride, thereby decreasing the production of this compound. Many drugs are known to be inhibitors of CYP3A4. genesight.commdpi.com For example, substances like ketoconazole, itraconazole, and clarithromycin (B1669154) are strong inhibitors. genesight.commdpi.com Similarly, inhibition of the UGT1A4 enzyme would directly block the final step of this compound formation.
Table 2: Examples of Drug-Drug Interactions Affecting Finasteride Metabolism
| Interaction Type | Enzyme Affected | Mechanism | Potential Effect on this compound Levels | Examples of Interacting Drugs |
| Enzyme Induction | CYP3A4 | Increased enzyme synthesis | Increase | Rifampicin, Carbamazepine, Phenytoin, St. John's Wort mdpi.com |
| Enzyme Inhibition | CYP3A4 | Decreased enzyme activity | Decrease | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin, Ciprofloxacin, Cimetidine genesight.commdpi.com |
| Enzyme Inhibition | UGT1A4 | Decreased enzyme activity | Decrease | Data on specific clinical inhibitors is less defined, but potential exists. |
Impact of Physiological and Pathophysiological Conditions on this compound Metabolism in Research Models
The metabolic capacity of an individual is not static and can be influenced by various physiological and pathophysiological states. Factors such as age, diet, and liver health can significantly alter the activity of drug-metabolizing enzymes. nih.gov
In research models, conditions that affect the liver, the primary site of finasteride metabolism, are particularly relevant. researchgate.net For instance, studies in rodents have shown that inhibition of 5α-reductase can predispose to hepatic steatosis (fatty liver) and liver fibrosis. wikipedia.org Such liver disorders can impair the function of both CYP and UGT enzymes, thereby affecting the entire metabolic pathway of finasteride. nih.gov A diet deficient in protein can reduce the drug-metabolizing capacity, while starvation has been shown to decrease the production of glucuronides. nih.gov
Furthermore, inflammatory conditions can also impact drug metabolism. During inflammation or infection, the expression and activity of drug-metabolizing enzymes, including certain UGT isoforms, can be down-regulated, potentially mediated by cytokines. nih.gov This could lead to a reduced capacity to form this compound during such states.
Endogenous Modulators of Glucuronidation Pathways Relevant to this compound
The activity of UGT enzymes, including UGT1A4, is not only influenced by external factors but also regulated by endogenous compounds. This regulation adds another layer of complexity to predicting the metabolic fate of finasteride.
Hormones are significant modulators of UGT activity. For example, 17β-estradiol has been shown to up-regulate the expression of UGT1A4, a mechanism that may be mediated by the estrogen receptor α (ERα). researchgate.netmdpi.com Progesterone has also been found to increase the activity of certain UGTs. researchgate.net This hormonal regulation suggests that physiological states with altered hormone levels, such as pregnancy, could impact the glucuronidation of finasteride metabolites. mdpi.com
Bile acids and the nuclear receptors they activate also play a role in regulating UGT expression. nih.gov Ligand-activated transcription factors such as the farnesoid X-receptor (FXR), liver X-receptor (LXR), and peroxisome proliferator-activated receptor alpha (PPARα) can modulate the expression of genes controlling bile acid homeostasis, including several UGTs. nih.govnih.gov
Inflammatory mediators, such as cytokines, can also act as endogenous modulators. Pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) have been shown to suppress the expression of certain UGT mRNAs in research models, which could decrease glucuronidation activity during an inflammatory response. nih.gov Other endogenous molecules, like fatty acyl-CoAs and adenine (B156593) compounds, have been identified as potential activators or allosteric inhibitors of UGTs, respectively.
Stereochemical Considerations in Hydroxyfinasteride Glucuronide Formation and Analysis
Chirality of Finasteride (B1672673) and its Hydroxylated Metabolites
Finasteride is a synthetic 4-azasteroid, a class of compounds based on the core steroid structure known as a gonane (B1236691). proteopedia.org This core structure is composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together, creating multiple chiral centers. proteopedia.org Although a gonane structure can theoretically have 64 possible stereoisomers, most steroids, including finasteride, are based on the 5α-gonane stereoisomer. proteopedia.org The specific spatial arrangement of functional groups attached to this rigid, multi-ring system defines its chirality and is fundamental to its interaction with enzymes.
The metabolic conversion of finasteride into its hydroxylated metabolites involves the introduction of a hydroxyl (-OH) group. This process, primarily mediated by cytochrome P450 enzymes like CYP3A4, occurs at specific positions on the finasteride molecule. nih.gov Key hydroxylated metabolites include ω-hydroxyfinasteride, where the hydroxylation occurs on the tert-butyl group, and 6α-hydroxyfinasteride, where the steroid ring system itself is hydroxylated. nih.govnih.gov
The introduction of a hydroxyl group at a prochiral center can create a new chiral center, and even when it does not, the resulting metabolite retains the inherent chirality of the parent steroid nucleus. The precise spatial orientation (stereochemistry) of this new hydroxyl group—for instance, whether it is in an alpha (α, pointing down) or beta (β, pointing up) configuration relative to the plane of the steroid ring—results in different stereoisomers. nih.gov These hydroxylated metabolites are chiral molecules whose three-dimensional structures are recognized with high specificity by the enzymes involved in subsequent metabolic steps.
Stereoselective Formation of Hydroxyfinasteride Isomers
The formation of hydroxylated finasteride metabolites is a stereoselective process, meaning that one stereoisomer is preferentially formed over another. This selectivity is dictated by the three-dimensional structure of the active site of the metabolizing enzymes, primarily CYP3A4. nih.gov The enzyme orients the finasteride molecule in a specific way, facilitating the transfer of an oxygen atom to a particular position with a defined spatial orientation.
A clear example of this stereoselectivity is observed in the metabolism of finasteride in rat hepatic microsomes, where hydroxylation at the 6-position of the steroid ring occurs specifically at the 6α-position. nih.gov The formation of the 6β-hydroxyfinasteride isomer is not observed, indicating that the enzyme responsible possesses a high degree of stereoselectivity for this reaction. nih.gov This suggests the existence of a novel enzyme that catalyzes the 6α-hydroxylation of the 4-azasteroid structure. nih.gov
This enzymatic control ensures that the biological system produces specific, defined isomers of hydroxylated metabolites rather than a random mixture. The resulting stereoisomers, such as 6α-hydroxyfinasteride, can then exhibit different affinities for the next set of enzymes in the metabolic pathway.
Table 1: Known Hydroxylated Metabolites of Finasteride and Formation Stereoselectivity This table is generated based on available research data.
| Metabolite | Position of Hydroxylation | Key Enzyme | Stereoselectivity | Reference |
| ω-hydroxyfinasteride | tert-butyl group | CYP3A4 | Not applicable (prochiral center) | nih.gov |
| 6α-hydroxyfinasteride | 6-position of steroid ring | P-450 (specific isozyme) | Highly selective for the α-position | nih.gov |
Stereospecificity of UGT Enzymes in Glucuronide Conjugation of Hydroxyfinasteride
Following hydroxylation (Phase I metabolism), hydroxyfinasteride metabolites undergo Phase II metabolism, primarily through glucuronidation. nih.gov This reaction involves the covalent attachment of a glucuronic acid molecule to the hydroxyl group of the metabolite, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov This conjugation increases the water solubility of the metabolite, facilitating its excretion from the body. nih.govsigmaaldrich.com
The glucuronidation reaction is stereospecific. The active site of a UGT enzyme is chiral and will preferentially bind to and catalyze the reaction for only one enantiomer or diastereomer of a chiral substrate. nih.govcore.ac.uk Research has identified that UGT1A4 is involved in the glucuronidation of ω-hydroxyfinasteride. nih.gov The specific UGT isozyme responsible for conjugating other isomers, such as 6α-hydroxyfinasteride, has not yet been definitively identified and represents an area for future investigation. nih.gov
The UGT enzyme recognizes the specific three-dimensional structure of the hydroxyfinasteride isomer and orients it correctly relative to the co-substrate, UDP-glucuronic acid (UDPGA). This precise alignment ensures that the glucuronic acid moiety is transferred to the hydroxyl group, resulting in the formation of a hydroxyfinasteride glucuronide conjugate with a specific β-D-glucuronide stereochemical configuration. nih.gov The stereospecificity of UGTs means that different stereoisomers of hydroxyfinasteride may be glucuronidated by different UGT enzymes or at different rates, leading to a complex metabolic profile.
Table 2: UGT Enzymes Implicated in Finasteride Metabolite Glucuronidation This table summarizes current knowledge on the subject.
| Hydroxylated Metabolite | UGT Enzyme(s) | Stereospecificity | Reference |
| ω-hydroxyfinasteride | UGT1A4 | Assumed to be high, typical of UGT-mediated reactions | nih.gov |
| 6α-hydroxyfinasteride | Unknown | Expected to be high, dependent on the specific UGT isozyme | nih.gov |
Analytical Challenges in Resolving Stereoisomers of this compound
The stereochemical complexity of this compound presents significant challenges for its analytical detection and quantification. Stereoisomers, which include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), often have identical masses and very similar physicochemical properties. nih.gov
Consequently, standard analytical techniques often fail to distinguish between them:
Mass Spectrometry (MS): As stereoisomers have the same molecular weight and fragmentation patterns, MS alone cannot differentiate them.
Conventional High-Performance Liquid Chromatography (HPLC): Standard reversed-phase HPLC columns separate compounds based on properties like polarity. Since stereoisomers often have very similar polarities, they typically co-elute, appearing as a single peak. nih.gov
To resolve and accurately quantify individual stereoisomers of this compound, specialized analytical techniques are required. Chiral chromatography is the primary method for separating enantiomers. sci-hub.st This involves using a chiral stationary phase (CSP) in an HPLC or supercritical fluid chromatography (SFC) system. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
The development of such analytical methods is further complicated by the lack of commercially available, purified standards for each individual stereoisomer of this compound. core.ac.uk Without these reference standards, it is difficult to validate an analytical method for accurate identification and quantification. Therefore, resolving the complete stereochemical profile of finasteride metabolism remains a formidable analytical task.
Research Trends and Future Directions in Hydroxyfinasteride Glucuronide Studies
Systems Biology Approaches to Finasteride (B1672673) Metabolite Profiling
Systems biology represents a shift from reductionist approaches to a holistic understanding of biological processes by integrating diverse datasets to form comprehensive models. frontiersin.org In the context of finasteride metabolism, this involves moving beyond the study of single metabolic pathways to analyzing the complex, interconnected networks that influence the drug's biotransformation and effects.
A systems biology approach to finasteride metabolite profiling would integrate data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of how finasteride and its metabolites, including hydroxyfinasteride glucuronide, interact with the biological system. frontiersin.orgpcf.org For instance, by combining genomic data on UDP-glucuronosyltransferase (UGT) gene polymorphisms with metabolomic profiles of finasteride metabolites, researchers could predict an individual's capacity to produce this compound, potentially linking it to therapeutic efficacy or adverse effects.
Current research has begun to lay the groundwork for this approach. Studies have identified specific UGT isozymes, such as UGT1A3 and UGT1A4, as being responsible for the glucuronidation of finasteride metabolites. nih.gov A systems biology framework would further investigate how the expression and activity of these enzymes are regulated by other cellular factors and how they are influenced by genetic variations. nih.gov This integrated perspective is crucial for understanding the complete picture of finasteride's metabolic fate and its system-wide impact.
Integration of Omics Technologies in Metabolite Research
The application of "omics" technologies, particularly metabolomics, is revolutionizing the study of drug metabolism. nih.gov Metabolomics allows for the simultaneous measurement and analysis of thousands of small molecules in a biological sample, providing a detailed snapshot of the metabolic state. mdpi.com This is particularly valuable for profiling the extensive biotransformation of drugs like finasteride.
Untargeted metabolomics has been employed to identify metabolic differences in the urine of individuals treated with finasteride. mdpi.comresearchgate.net These studies have revealed significant alterations in various metabolic pathways, including steroid hormone biosynthesis and amino acid metabolism, indicating that finasteride's effects extend beyond its primary mechanism of 5-alpha reductase inhibition. mdpi.comresearchgate.net
The integration of multiple omics datasets (multi-omics) is a key future direction. fraunhofer.demdpi.com By combining metabolomic data with proteomic analyses of metabolic enzyme levels and transcriptomic data on their gene expression, researchers can build a more complete and dynamic picture of how finasteride is processed. This approach can help identify novel biomarkers for drug response and elucidate the mechanisms underlying the generation of specific metabolites like this compound. fraunhofer.demdpi.com
Table 1: Application of Omics Technologies in Finasteride Research
| Omics Technology | Application in Finasteride/Metabolite Research | Key Findings/Potential Insights |
|---|---|---|
| Metabolomics | Profiling of urinary metabolites in patients treated with finasteride. mdpi.comkist.re.kr | Identified alterations in steroid hormone and amino acid metabolic pathways. mdpi.com |
| Proteomics | Quantification of metabolic enzymes (e.g., UGTs, CYPs) in relevant tissues. | Could provide direct measurement of the enzymatic machinery responsible for forming this compound. |
| Transcriptomics | Analysis of gene expression changes in response to finasteride treatment. | Can reveal regulatory changes in metabolic pathways, including the upregulation or downregulation of UGT enzyme transcription. |
| Genomics | Identification of genetic variants (e.g., SNPs) in UGT genes. nih.gov | May explain inter-individual variability in the rate and extent of this compound formation. |
Advancements in In Vitro to In Vivo Extrapolation (IVIVE) for Glucuronide Metabolites
A significant challenge in drug metabolism research is accurately predicting in vivo human clearance from in vitro data, a process known as in vitro to in vivo extrapolation (IVIVE). nih.gov This is particularly complex for compounds eliminated via glucuronidation. nih.gov Standard in vitro systems, such as human liver microsomes, frequently underestimate the in vivo clearance of glucuronidated drugs, often by a significant margin. nih.govresearchgate.net
This discrepancy is partly attributed to the "latency" of UGT enzymes, whose active sites are located within the lumen of the endoplasmic reticulum, creating a diffusional barrier for substrates and cofactors in microsomal preparations. nih.gov While detergents are used to permeabilize the membrane and improve activity, this may not fully replicate the in vivo environment. nih.gov
Recent advancements focus on developing more predictive in vitro models. Cryopreserved human hepatocytes are considered a more promising system as they retain a more complete set of metabolic enzymes and transport proteins, though they may still underpredict clearance for some UGT substrates. nih.govresearchgate.net Future research in the context of this compound will likely involve:
Refining Incubation Conditions: Optimizing in vitro assay conditions for hepatocytes and microsomes to better mimic the physiological environment.
Developing Computational Models: Creating more sophisticated mechanistic and physiologically based pharmacokinetic (PBPK) models that incorporate data on enzyme kinetics, protein binding, and transporter activity to improve the accuracy of IVIVE predictions. mdpi.comarxiv.org
Systematic Analysis: Performing systematic analyses to understand the underlying causes of underprediction for glucuronidated compounds, which will lead to more reliable scaling strategies. nih.gov
Development of Novel Research Tools and Models for Glucuronidation Studies
Progress in understanding the formation of this compound relies heavily on the development of innovative research tools and models. A key breakthrough in the in vivo study of finasteride metabolism was the use of the Loc-I-Gut technique. nih.govresearchgate.net This single-pass intestinal perfusion method allows for direct drug administration to the intestine and collection of bile in conscious human volunteers. nih.gov The application of this technique, combined with sensitive mass spectrometry, led to the identification of previously unknown finasteride metabolites in human bile and urine, including an intact this compound. nih.govresearchgate.net
In vitro research has also advanced. The use of specific recombinant human UGT enzymes, such as UGT1A3 and UGT1A4, has enabled the precise identification of the enzymes responsible for glucuronidating finasteride's phase I metabolites. nih.govnih.gov
Future developments are expected in several areas:
Advanced In Vitro Models: The development and use of more complex in vitro systems like 3D liver spheroids or organ-on-a-chip technology, which better replicate the architecture and function of the human liver.
In Silico Tools: Increased use of computational tools, such as molecular docking and dynamics simulations, to model the interaction between finasteride metabolites and UGT active sites, predicting which isoforms are most likely to be involved in their glucuronidation. nih.gov
High-Sensitivity Analytics: Continued improvements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), will enable the detection and quantification of very low levels of metabolites in complex biological matrices. nih.govdshs-koeln.de
Q & A
Q. What analytical techniques are optimal for detecting Hydroxyfinasteride glucuronide in biological matrices?
this compound, like other glucuronides, requires sensitive and specific analytical methods due to its polarity and low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing reversed-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water and acetonitrile). For urine or plasma, solid-phase extraction (SPE) using mixed-mode cartridges improves recovery by retaining polar metabolites. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects and ion suppression .
Q. What are standard protocols for enzymatic hydrolysis of glucuronide conjugates prior to analysis?
Enzymatic hydrolysis using β-glucuronidase (e.g., E. coli or Patella vulgata isoforms) is optimized at pH 5.0–6.0 and 37°C for 12–18 hours. For urine, a 50 kU/mL enzyme concentration in ammonium acetate buffer effectively cleaves glucuronides. Validation requires spiked controls to confirm hydrolysis efficiency (>90%) and avoid false negatives from incomplete cleavage. Note that enzyme activity varies by source and matrix composition .
Q. Which validation parameters are critical for quantifying glucuronide metabolites in plasma/urine?
Key validation parameters include:
- Linearity : Assessed over 3–4 orders of magnitude (e.g., 1–1000 ng/mL).
- Recovery : ≥70% via SPE or protein precipitation.
- Precision/Accuracy : Intra- and inter-day CV ≤15%, accuracy within ±20%.
- Matrix Effects : Evaluate ion suppression/enhancement using post-column infusion.
- Stability : Bench-top (4–24 hours), freeze-thaw (≥3 cycles), and long-term (-80°C) stability studies .
Advanced Research Questions
Q. How can researchers address low retention of this compound in reversed-phase HPLC?
Polar glucuronides often elute near the solvent front in reversed-phase systems. To improve retention:
- Use hydrophilic interaction liquid chromatography (HILIC) columns, which retain polar analytes via hydrogen bonding.
- Adjust mobile phase pH (e.g., 3.0–4.0 with formic acid) to protonate acidic groups.
- Employ ion-pairing reagents (e.g., tetrabutylammonium) cautiously, as they may suppress MS signals .
Q. How to resolve discrepancies in tissue-specific glucuronide levels observed in metabolic studies?
Tissue-specific glucuronide distribution (e.g., liver vs. bile) can reflect variability in UDP-glucuronosyltransferase (UGT) isoform expression or transporter activity (e.g., MRP2). Experimental designs should:
- Normalize tissue levels to protein content or creatinine (for urine).
- Use isotopically labeled tracers (e.g., ²H₂O) to differentiate de novo synthesis vs. transport.
- Apply Bayesian Markov chain Monte Carlo (MCMC) simulations to model flux heterogeneity .
Q. What strategies mitigate matrix effects when analyzing this compound via LC-MS/MS?
Matrix effects from endogenous compounds (e.g., salts, lipids) are minimized by:
Q. How does UGT polymorphism affect this compound formation in different populations?
UGT1A1 and UGT1A7 polymorphisms (e.g., UGT1A128 allele) reduce glucuronidation efficiency, leading to inter-individual variability. Studies should:
Q. What Bayesian approaches enhance flux analysis of glucuronide metabolic pathways?
Bayesian MCMC methods estimate gluconeogenesis and glycogenolysis contributions to glucuronide enrichment. For ²H-labeled studies:
- Define priors based on isotopic enrichment (e.g., ²H5/²H2 ratio in glucuronide).
- Run 50 Markov chains with 50,000 iterations to converge on posterior distributions.
- Validate models using Akaike information criterion (AIC) to avoid overfitting .
Data Contradiction Analysis
Example : Discrepant hepatic vs. biliary glucuronide levels in fatty liver disease models.
- Potential Causes : Reduced UGT1A1 activity in hepatocytes vs. upregulated MRP2-mediated biliary excretion.
- Resolution : Measure UGT1A1 mRNA/protein levels alongside biliary flow rates. Use phospholipid supplements (e.g., FLP-MD) to differentiate impaired synthesis vs. transport mechanisms .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
